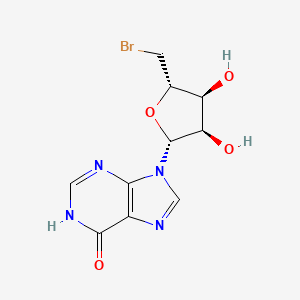
5'-Bromo-5'-deoxy-inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-5’-deoxy-inosine: is a synthetic nucleoside analog, which is a derivative of inosine It is characterized by the substitution of a bromine atom at the 5’ position of the ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-5’-deoxy-inosine typically involves the bromination of inosine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure selective bromination at the 5’ position of the ribose sugar .
Industrial Production Methods: While specific industrial production methods for 5’-Bromo-5’-deoxy-inosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, purification processes, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-5’-deoxy-inosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5’-hydroxy-5’-deoxy-inosine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various 5’-substituted derivatives of inosine, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, although these are less commonly studied.
Scientific Research Applications
Chemistry: 5’-Bromo-5’-deoxy-inosine is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: In biological research, 5’-Bromo-5’-deoxy-inosine is used as a probe to study nucleic acid interactions and enzyme activities. Its incorporation into DNA or RNA can help elucidate the mechanisms of various biological processes, including replication and transcription .
Medicine: Its ability to interfere with nucleic acid synthesis makes it a candidate for the development of new therapeutic agents targeting viral infections and cancer cells .
Industry: In the pharmaceutical industry, 5’-Bromo-5’-deoxy-inosine is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it valuable for the design of new drugs and diagnostic assays .
Mechanism of Action
The mechanism of action of 5’-Bromo-5’-deoxy-inosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The bromine atom at the 5’ position can disrupt base pairing and hydrogen bonding, leading to errors in DNA or RNA replication and transcription. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways:
Nucleic Acids: The primary targets are DNA and RNA, where the compound can be incorporated during synthesis.
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in the detection of proliferating cells and as a radiosensitizer in cancer therapy.
5-Iodo-5’-deoxyinosine: Another halogenated inosine derivative with similar properties but different reactivity and applications.
Uniqueness: 5’-Bromo-5’-deoxy-inosine is unique due to its specific substitution at the 5’ position of the ribose sugar, which imparts distinct chemical and biological properties. Its ability to be selectively incorporated into nucleic acids and interfere with their function makes it a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C10H11BrN4O4 |
|---|---|
Molecular Weight |
331.12 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5S)-5-(bromomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
TYUIJZZACMVERS-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CBr)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CBr)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


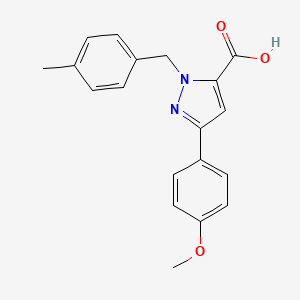
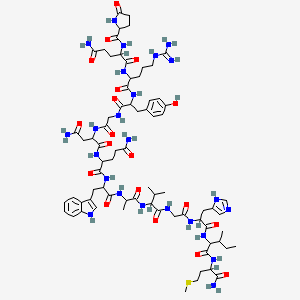


![9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid](/img/structure/B14864784.png)

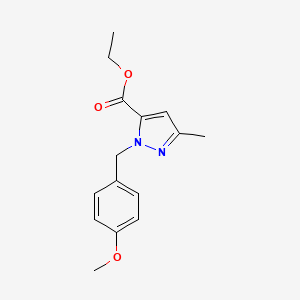
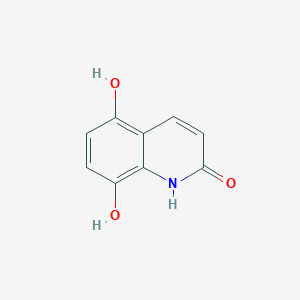
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate](/img/structure/B14864799.png)
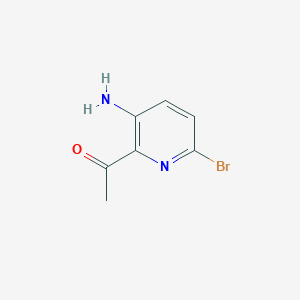

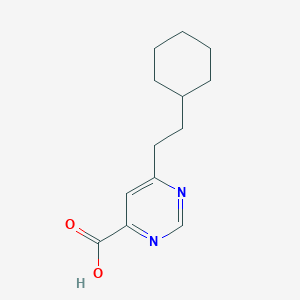
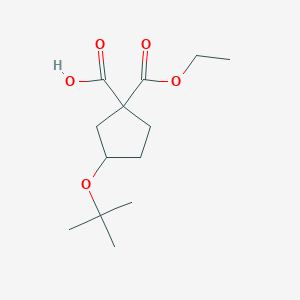
![5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione](/img/structure/B14864830.png)
